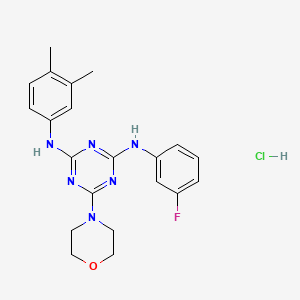

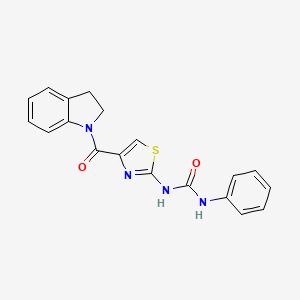

1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-phenylurea

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1-(4-(Indoline-1-carbonyl)thiazol-2-yl)-3-phenylurea is a heterocyclic molecule that contains both thiazole and urea functional groups. The indoline moiety suggests the presence of a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing pyrrolidine ring. The thiazole is a five-membered ring containing both sulfur and nitrogen atoms, which is known for its presence in various biologically active compounds. The phenylurea part of the molecule indicates a urea linkage to a phenyl group, which is a common structural motif in medicinal chemistry due to its hydrogen bonding capabilities and its influence on the lipophilicity of the molecule.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves the formation of key intermediates such as thioureas, isothiocyanates, and indole derivatives. For instance, the synthesis of 1,3,4-thiadiazole derivatives containing an indole ring can be achieved through cyclization reactions involving carbothiosemicarbazides and acid chlorides in the presence of a base . Similarly, the synthesis of 1,3-thiazole derivatives can be performed using thiourea derivatives and acetylenedicarboxylates in ethanol . Although the exact synthesis of this compound is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray diffraction, which provides information on the crystal packing and conformation of the molecules . The thiourea moiety is often found to be almost planar, with the carbonyl and thiourea groups adopting an antiperiplanar conformation. This conformation is typically stabilized by intramolecular hydrogen bonding, such as N-H...O interactions . The presence of substituents on the aromatic rings can influence the overall molecular conformation and the potential for intermolecular interactions.

Chemical Reactions Analysis

Heterocyclic compounds like this compound can undergo various chemical reactions depending on the functional groups present. For example, thiadiazole derivatives can participate in ring-opening reactions to form thioketene intermediates, which can further react with nucleophiles to form esters or amides . The reactivity of the thiourea group can also be exploited in the synthesis of thiazole derivatives, as seen in the reaction with acetylenedicarboxylates .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of hydrogen bond donors and acceptors, such as the urea and thiazole groups, can affect the solubility and potential for forming crystalline solids. The planarity of the thiourea group and the potential for intramolecular hydrogen bonding can also impact the melting points of these compounds . The electronic properties of the aromatic systems, as well as the presence of electronegative atoms like nitrogen and sulfur, can influence the chemical reactivity and the interaction of these molecules with biological targets.

作用机制

Target of Action

It is known that similar compounds have shown anticancer activity against different cell lines like a549 (lung cancer cell), hela (cervical), mcf-7 (breast cancer cell) and du-145 (prostate cancer cell) .

Mode of Action

It can be inferred that the compound interacts with its targets in a way that inhibits the growth of cancer cells .

Biochemical Pathways

It is known that similar compounds have shown to affect various biological pathways that are crucial for the survival and proliferation of cancer cells .

Pharmacokinetics

These properties play a significant role in determining the bioavailability of the compound .

Result of Action

It is known that similar compounds have shown to inhibit the growth of various cancer cells .

Action Environment

It is known that environmental factors can significantly affect the action of similar compounds .

属性

IUPAC Name |

1-[4-(2,3-dihydroindole-1-carbonyl)-1,3-thiazol-2-yl]-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O2S/c24-17(23-11-10-13-6-4-5-9-16(13)23)15-12-26-19(21-15)22-18(25)20-14-7-2-1-3-8-14/h1-9,12H,10-11H2,(H2,20,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDBUSWUIMBJDDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)C3=CSC(=N3)NC(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(3,4-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2530246.png)

![Methyl 4-(2-ethoxyphenyl)-6-{[4-(2-ethoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2530249.png)

![8-(4-fluorophenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530256.png)

![4-Chloro-2-cyclopropyl-6-methylthieno[2,3-d]pyrimidine](/img/structure/B2530261.png)

methyl}-2-methyl-1H-indole](/img/structure/B2530263.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2530266.png)